molecular formula C18H25ClN4O2 B12319522 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

Cat. No.: B12319522
M. Wt: 364.9 g/mol
InChI Key: MBSNWMLKHVHIJB-XCJHQLQTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron can be achieved through multiple synthetic routes. One common method involves the use of 1H-Indazole-3-carboxylic acid, 1-acetyl-, methyl ester as a starting material . The reaction involves the addition of sodium hydroxide and water, followed by heating the mixture at 60 to 70°C for several hours. The reaction mixture is then poured into concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production of 7-Hydroxygranisetron typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Properties

Molecular Formula

C18H25ClN4O2

Molecular Weight

364.9 g/mol

IUPAC Name

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+;

InChI Key

MBSNWMLKHVHIJB-XCJHQLQTSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl

Origin of Product

United States

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